molecular formula C10H9F2N3 B3093206 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240580-04-4

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No. B3093206
CAS RN: 1240580-04-4
M. Wt: 209.20
InChI Key: UKEQFJDDBNEJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a chemical compound . It is a part of the Thermo Scientific brand product portfolio . The IUPAC name for this compound is "1-[(2,5-difluorophenyl)methyl]piperazine" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 209.2 , and its IUPAC name "1-[(2,5-difluorophenyl)methyl]piperazine" . It is stored at room temperature and comes in the form of a solid .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazolo[1,5-a]pyrimidines Synthesis : Pyrazolo[1,5-a]pyrimidines, which have shown significant biological activities, were synthesized using a process involving 1H-pyrazol-5-amine derivatives. This demonstrates the utility of such compounds in medicinal chemistry (Xu Li-feng, 2011).

Biological Activities and Applications

  • Antitumor, Antifungal, and Antibacterial Activities : A study identified the antitumor, antifungal, and antibacterial pharmacophore sites in pyrazole derivatives, highlighting the potential of these compounds in drug development (A. Titi et al., 2020).

Material Science and Catalysis

  • Nanomagnetic Catalyst Development : A novel nanomagnetic catalyst with Cl[DABCO-NO2]C(NO2)3 tags was synthesized for the preparation of pyrazolo[3,4-b]pyridines, showcasing an innovative approach to catalysis and synthetic organic chemistry (Javad Afsar et al., 2018).

Sensing and Detection

  • Fluorescent Chemosensor : A novel fluorescent chemosensor based on 1H-pyrazolo[3,4-b]quinoline skeleton demonstrated multi-responsive properties to Al3+ and Zn2+ ions, indicating its potential application in environmental monitoring and chemical sensing (Wendan Gao et al., 2018).

Theoretical and Computational Studies

  • Reactivity and Mechanistic Insights : Comparative studies on the reactivity of pyrazole derivatives provided insights into the impact of intramolecular hydrogen bonding on the reductive cyclization process, contributing to a deeper understanding of chemical reactivity and mechanism (P. Szlachcic et al., 2020).

Safety and Hazards

The safety data sheet advises to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure . It also suggests removing contaminated clothing and washing before reuse, and washing thoroughly after handling .

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-2-9(12)7(5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEQFJDDBNEJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.